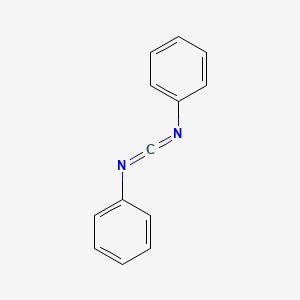

Diphenylcarbodiimide

概要

説明

Diphenylcarbodiimide is a compound with the molecular formula C13H10N2 . It is also known by other names such as N,N’-Diphenylcarbodiimide, Carbodiimide, diphenyl-, and Benzenamine, N,N’-methanetetraylbis- .

Synthesis Analysis

A classic route to carbodiimides involves dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide . The dehydration of N,N’-dialkylureas gives carbodiimides . Isocyanates can be converted to carbodiimides with loss of carbon dioxide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a central N=C=N core which is relatively linear and the C-N=C angles approach 120° . The C=N distances are short, nearly 120 pm, as is characteristic of double bonds .Chemical Reactions Analysis

The reaction of this compound with various carboxylic acids has been studied . At high temperatures, amides and isocyanates are the end products of the reactions . N-Acylureas, initially formed from aromatic carbodiimides and carboxylic acids, dissociate into isocyanates and amides at temperatures above 60°C .Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 331.0±11.0 °C at 760 mmHg, and a flash point of 146.1±20.1 °C . It has 2 hydrogen bond acceptors and 2 freely rotating bonds .科学的研究の応用

Cyclization and Cycloaddition Reactions :

- Diphenylcarbodiimide has been used in cyclization and cycloaddition reactions. This application is significant in organic synthesis, where it contributes to the formation of complex molecular structures (Rajagopalan, Advani, & Talaty, 2003).

Reactivity with Carboxylic Acids :

- The compound exhibits interesting reactivity with carboxylic acids. At high temperatures, it leads to the formation of amides and isocyanates, demonstrating its potential in creating a variety of chemical products (Schotman, 2010).

Reduction by Samarium(II) :

- This compound undergoes reduction by Samarium(II), leading to the synthesis of crowded samarium(III) complexes. This indicates its utility in inorganic chemistry and material science (Cole et al., 2010).

Molecular Geometry Changes in Diphenic Acids :

- It's involved in transient geometry changes in diphenic acids, demonstrating its role in the study of molecular dynamics and physical chemistry (Jayalath et al., 2020).

Biomaterial Applications :

- This compound has been used in the synthesis of novel biodegradable polyphosphates containing peptide linkages. This indicates its importance in biomaterials research, particularly in drug delivery and tissue engineering (Gupta & Lopina, 2004).

Synthesis of Distinctive Microstructures :

- Its derivatives have been used in molecular engineering to form distinctive microstructures, showing its role in nanotechnology and materials science (Pellach et al., 2016).

1,3-Dipolar Cycloaddition for Triazoles Synthesis :

- This compound is used in 1,3-dipolar cycloaddition reactions for the synthesis of 5-amino-1,2,4-triazoles, highlighting its utility in synthetic organic chemistry (Yen, Kung, & Wong, 2016).

作用機序

Mode of Action

The mode of action of Diphenylcarbodiimide is largely dependent on the type of reaction it is involved in. For instance, in the reaction with phenyl glycidyl ether, this compound facilitates the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .

Biochemical Pathways

It’s known to participate in various chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The result of this compound’s action is the formation of new compounds. For example, in the reaction with phenyl glycidyl ether, it results in the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .

Safety and Hazards

生化学分析

Biochemical Properties

Diphenylcarbodiimide has been found to play a role in the carboxylation of active methylene compounds . This reaction involves the use of this compound and potassium carbonate in dimethyl sulfoxide at room temperature and atmospheric pressure . The reaction proceeds even in the absence of carbon dioxide, but the carboxylation easily proceeds in a carbon dioxide atmosphere .

Cellular Effects

Its role in the carboxylation of active methylene compounds suggests that it may influence cellular processes related to carbon dioxide metabolism .

Molecular Mechanism

From a bonding perspective, carbodiimides, including this compound, are isoelectronic with carbon dioxide . Three principal resonance structures describe carbodiimides: RN=C=NR ↔ RN + ≡C-N − R ↔ RN − -C≡N + R . The N=C=N core is relatively linear and the C-N=C angles approach 120° .

Temporal Effects in Laboratory Settings

Its role in the carboxylation of active methylene compounds suggests that it may have a temporal effect on this biochemical reaction .

Metabolic Pathways

Its role in the carboxylation of active methylene compounds suggests that it may be involved in carbon dioxide metabolism .

特性

InChI |

InChI=1S/C13H10N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMESPBFFDMPSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060746 | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-16-2 | |

| Record name | N,N′-Methanetetraylbis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diphenylcarbodiimide?

A1: The molecular formula of this compound is C13H10N2, and its molecular weight is 194.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including IR, 1H NMR, and 13C NMR. [, , , ] For instance, the characteristic infrared absorption bands of tetrazoles, often synthesized using this compound, appear between 1640-1335 cm-1 and 1200-900 cm-1. []

Q3: What is the role of this compound in carboxylation reactions?

A3: this compound can act as a catalyst in carboxylation reactions, facilitating the incorporation of carbon dioxide into active methylene compounds. [, , ] This catalytic activity is thought to mimic the function of biotin in biological systems. [, ]

Q4: How does this compound participate in the synthesis of heterocycles?

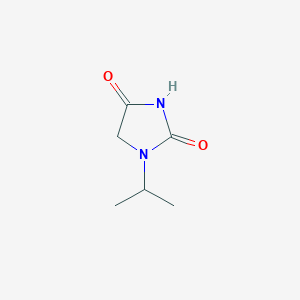

A4: this compound is a versatile reagent for synthesizing various heterocyclic compounds. It readily undergoes cycloaddition reactions with a variety of substrates, including aminoazirines, to yield imidazolidines, acrylamidines, and imidazolines. [] Additionally, it can react with 1,2,4-thiadiazol-3-ones to form triphenylphosphonio-thiobenzimidazolates, releasing isocyanate as a byproduct. []

Q5: What role does this compound play in the synthesis of phosphate anthelmintics?

A6: this compound is employed in the synthesis of novel phosphate anthelmintics, specifically alkyl 2,2-dichlorovinyl methyl phosphates. [] These compounds exhibit significant activity against various parasitic worms, including Nippostrongylus brazilensis, Hymenolepis nana, and Syphacia obvelata. []

Q6: How does the stability of N-acylureas, formed during reactions with this compound, vary with the reacting carboxylic acid?

A7: The stability of N-acylureas formed from the reaction of this compound with carboxylic acids depends on the strength of the parent carboxylic acid. Stronger acids lead to faster formation and dissociation of N-acylureas. [] Furthermore, N-acylureas derived from aromatic carbodiimides are less thermally stable than those derived from aliphatic carbodiimides. []

Q7: How do temperature and pressure influence the reactivity of this compound?

A8: Temperature and pressure significantly impact this compound's reactivity. At high temperatures (above 60 °C), N-acylureas derived from this compound can dissociate into isocyanates and amides. [] Additionally, at elevated pressures (16 kbar) and temperatures (275 °C or higher), this compound can be formed from phenyl isocyanate, with carbon dioxide as a byproduct. []

Q8: Have computational methods been applied to study this compound and its reactions?

A9: While the provided research excerpts don't explicitly detail computational studies on this compound, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of related lutetacyclopentadiene complexes with this compound, elucidating the reaction mechanisms and product formations. []

Q9: How do structural modifications of this compound affect its reactivity with aminoazirines?

A10: Substituents on this compound directly influence its regioselective reactivity with aminoazirines. Alkyl(sulfonyl)carbodiimides can react via either of their carbon-nitrogen double bonds, leading to different product distributions. [] This highlights the importance of substituent effects on the reaction pathway and the resulting heterocycle formation.

Q10: Are there any alternatives to this compound in specific reactions?

A29: Depending on the specific reaction, alternatives to this compound do exist. For example, dicyclohexylcarbodiimide can be used in some cases, although its reactivity might differ. [] Similarly, in the synthesis of phosphate anthelmintics, alternative reagents like SOCl2 can be used to prepare vinyl pyrophosphates, key intermediates in the synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-](/img/structure/B3054801.png)